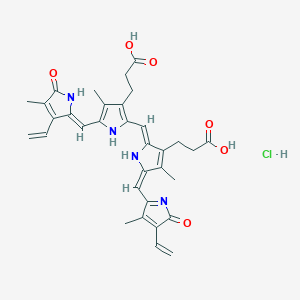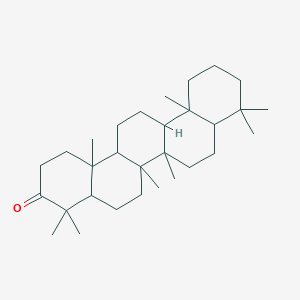
Posaconazol-Verunreinigung D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Posaconazole Impurity D is a degradation product of the antifungal agent posaconazole. Posaconazole is a triazole antifungal drug used to treat invasive infections caused by Candida species and Aspergillus species in immunocompromised patients. Impurities like Posaconazole Impurity D can form during the synthesis, storage, or degradation of the drug and are important to study for ensuring the safety and efficacy of the pharmaceutical product.
Wissenschaftliche Forschungsanwendungen
Posaconazole Impurity D is studied extensively in scientific research for various applications:
Chemistry: Understanding the degradation pathways of posaconazole helps in improving the stability and formulation of the drug.
Biology: Studying the biological activity of impurities can provide insights into their potential effects on human health.
Medicine: Identifying and quantifying impurities is crucial for ensuring the safety and efficacy of pharmaceutical products.
Industry: The pharmaceutical industry uses this information to develop better manufacturing processes and quality control measures
Wirkmechanismus
Target of Action
Posaconazole, the parent compound of Posaconazole Impurity D, primarily targets the cytochrome P-450 dependent enzyme, sterol 14α-demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a principal sterol in the fungal cell membrane .
Mode of Action
Posaconazole works by interfering with the activity of sterol 14α-demethylase . By binding to the heme cofactor located on the enzyme, it blocks the conversion of lanosterol to ergosterol . This blockage disrupts the synthesis of ergosterol , leading to a decrease in fungal cell membrane formation and stability .
Biochemical Pathways
The primary biochemical pathway affected by Posaconazole is the ergosterol biosynthesis pathway . Ergosterol is essential for maintaining the integrity and fluidity of the fungal cellular membrane. Its depletion leads to an accumulation of 14α-methyl sterols, which alters the membrane structure and function, thereby inhibiting fungal cell growth .
Pharmacokinetics
Posaconazole exhibits high variability in exposure within patients, and also between different patient populations and formulations . The oral suspension formulation of Posaconazole has been associated with erratic absorption profiles, significantly influenced by food and gastrointestinal conditions . Newer formulations, such as the delayed-release tablet and intravenous formulation, have been developed to provide higher and more stable exposure profiles . These formulations require a loading dose on day 1 to achieve high Posaconazole concentrations more quickly .
Result of Action
The inhibition of ergosterol synthesis by Posaconazole leads to a disruption of the fungal cell membrane . This disruption results in the inhibition of fungal cell growth and replication, thereby exerting its antifungal effect . Posaconazole has a broad spectrum of activity against a variety of pathogenic fungi, including Candida spp. resistant to older azoles, Cryptococcus neoformans, Aspergillus spp., and others .
Biochemische Analyse
Biochemical Properties
Posaconazole Impurity D, like its parent compound Posaconazole, is likely to interact with various enzymes, proteins, and other biomolecules. Posaconazole is known to inhibit the cytochrome P-450 dependent enzyme, sterol 14α-demethylase, in fungi by binding to the heme cofactor located on the enzyme . This interaction disrupts the synthesis of ergosterol, a key component of the fungal cell membrane .
Cellular Effects
Posaconazole Impurity D’s effects on various types of cells and cellular processes are expected to be similar to those of Posaconazole. Posaconazole is effective in preventing invasive fungal infections among immunocompromised patients, particularly those with hematologic malignancies and recipients of allogenic hematopoietic stem cell transplantation . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Posaconazole Impurity D is likely to be similar to that of Posaconazole. Posaconazole exerts its effects at the molecular level by inhibiting the synthesis of ergosterol, a key component of the fungal cell membrane . This inhibition is achieved through binding interactions with the enzyme sterol 14α-demethylase, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of Posaconazole Impurity D in laboratory settings would likely mirror those of Posaconazole. Posaconazole has a median terminal elimination half-life of 15–35 hours . It is also known to have a large volume of distribution, indicating extensive extravascular distribution and penetration into intracellular spaces .
Dosage Effects in Animal Models
Posaconazole shows high variability in exposure within patients, but also between different patient populations and between the three available formulations .
Metabolic Pathways
Posaconazole Impurity D is likely to be involved in similar metabolic pathways as Posaconazole. Posaconazole is not metabolized to a significant extent through the cytochrome P450 (CYP) enzyme system . The limited metabolism of Posaconazole is mediated predominantly through phase 2 biotransformations via uridine diphosphate glucuronosyltransferase enzyme pathways .
Transport and Distribution
The transport and distribution of Posaconazole Impurity D within cells and tissues are expected to be similar to those of Posaconazole. Posaconazole primarily circulates in plasma and then is widely distributed to the tissues and is slowly eliminated .
Subcellular Localization
Given its similarity to Posaconazole, it is likely that it may also be found within the same subcellular compartments .
Vorbereitungsmethoden
The preparation of Posaconazole Impurity D involves specific synthetic routes and reaction conditions. One method involves the degradation of posaconazole under stress conditions such as photolysis and oxidation. For instance, photolytic decomposition of posaconazole follows first-order kinetics, and the degradation products are identified using techniques like ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry . Industrial production methods for posaconazole impurities typically involve controlled degradation processes to isolate and identify the impurities for further study.
Analyse Chemischer Reaktionen
Posaconazole Impurity D undergoes various chemical reactions, including:
Oxidation: Posaconazole can be oxidized to form degradation products. Common reagents for oxidation include hydrogen peroxide and other oxidizing agents.
Photolysis: Exposure to light can cause the decomposition of posaconazole, leading to the formation of impurities. This reaction is typically carried out under controlled light exposure conditions.
Hydrolysis: Posaconazole can undergo hydrolysis in the presence of water, especially under acidic or basic conditions.
The major products formed from these reactions include derivatives with modifications in the piperazine central ring and in the triazole and triazolone side chains .
Vergleich Mit ähnlichen Verbindungen
Posaconazole Impurity D can be compared with other similar compounds, such as:
Itraconazole: Another triazole antifungal agent with a similar mechanism of action but different chemical structure.
Fluconazole: A triazole antifungal with a simpler structure and narrower spectrum of activity compared to posaconazole.
Voriconazole: A triazole antifungal with a broader spectrum of activity but different pharmacokinetic properties.
Posaconazole Impurity D is unique due to its specific degradation pathway and the structural modifications that result from the degradation of posaconazole .
Eigenschaften
CAS-Nummer |
357189-97-0 |
|---|---|
Molekularformel |
C21H20F2N4O3 |
Molekulargewicht |
414.4 g/mol |
IUPAC-Name |
N-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]formamide |
InChI |
InChI=1S/C21H20F2N4O3/c22-16-1-6-19(20(23)7-16)21(11-27-13-24-12-26-27)8-15(10-30-21)9-29-18-4-2-17(3-5-18)25-14-28/h1-7,12-15H,8-11H2,(H,25,28)/t15-,21+/m1/s1 |
InChI-Schlüssel |
FCASVHIAWJZBAQ-VFNWGFHPSA-N |
SMILES |
C1C(COC1(CN2C=NC=N2)C3=C(C=C(C=C3)F)F)COC4=CC=C(C=C4)NC=O |
Isomerische SMILES |
C1[C@@H](CO[C@@]1(CN2C=NC=N2)C3=C(C=C(C=C3)F)F)COC4=CC=C(C=C4)NC=O |
Kanonische SMILES |
C1C(COC1(CN2C=NC=N2)C3=C(C=C(C=C3)F)F)COC4=CC=C(C=C4)NC=O |
Synonyme |
(5R-cis)-4-[5-(2,4-Difluorophenyl)-5-[1,2,4]triazol-1-ylmethyltetrahydrofuran-3-ylmethyl]methoxy-formanilide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 8-hydroxy-3-(2-methoxy-2-oxoethyl)-6-methyl-9-oxo-9H-furo[3,4-b]chromene-1-carboxylate](/img/structure/B593573.png)



![(13-hydroxy-5,5,9,13-tetramethyl-2-tetracyclo[10.2.2.01,10.04,9]hexadecanyl) 3-phenylprop-2-enoate](/img/structure/B593580.png)



